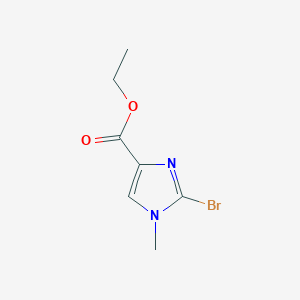

ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC13645814

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O2 |

|---|---|

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | ethyl 2-bromo-1-methylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-10(2)7(8)9-5/h4H,3H2,1-2H3 |

| Standard InChI Key | FRFGCYPIOPYCIK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(C(=N1)Br)C |

| Canonical SMILES | CCOC(=O)C1=CN(C(=N1)Br)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s imidazole ring is substituted at three positions:

-

1-Position: A methyl group (-CH₃) provides steric protection and influences electronic properties.

-

2-Position: A bromine atom (-Br) serves as a leaving group, enabling nucleophilic substitution reactions.

-

4-Position: An ethyl ester (-COOCH₂CH₃) enhances solubility in organic solvents and permits further functionalization via hydrolysis or transesterification .

The planar imidazole ring facilitates π-π interactions, while the bromine’s electron-withdrawing nature polarizes the ring, increasing reactivity at the 2-position.

Spectroscopic and Computational Data

SMILES Notation: CCOC(=O)C1=CN(C(=N1)Br)C

InChIKey: FRFGCYPIOPYCIK-UHFFFAOYSA-N

Predicted Collision Cross-Sections (CCS):

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 232.99202 | 146.0 |

| [M+Na]⁺ | 254.97396 | 147.9 |

| [M+NH₄]⁺ | 250.01856 | 149.2 |

| [M-H]⁻ | 230.97746 | 144.0 |

| Data from ion mobility spectrometry predictions highlight its gas-phase stability . |

Synthesis and Purification

Bromination of Imidazole Precursors

The most common synthesis involves brominating 1-methyl-1H-imidazole-4-carboxylate using N-bromosuccinimide (NBS) in dichloromethane at room temperature. The reaction proceeds via radical mechanisms, with AIBN (azobisisobutyronitrile) occasionally employed as an initiator. Key steps include:

-

Dissolving the precursor in anhydrous dichloromethane.

-

Adding NBS portion-wise under inert atmosphere.

-

Monitoring reaction progress via thin-layer chromatography (TLC).

-

Isolating the product through column chromatography or recrystallization.

Yield: Reported yields range from 65–75%, with purity >95% confirmed by HPLC.

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis by enhancing heat transfer and reducing side reactions. Automated systems control parameters such as temperature, residence time, and reagent stoichiometry, achieving batch-to-batch consistency.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at C2 undergoes SₙAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides. For example:

This reactivity is exploited to synthesize analogs for drug discovery.

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

The resulting acid serves as a precursor for amide coupling or metal-organic frameworks.

Cross-Coupling Reactions

Applications in Research and Industry

Pharmaceutical Intermediate

-

Antimicrobial Agents: Structural analogs inhibit bacterial efflux pumps.

-

Anticancer Candidates: Brominated imidazoles interfere with kinase signaling pathways.

Materials Science

The compound’s planar structure and halogen bond-forming capacity make it a ligand in luminescent coordination polymers.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| SMILES | CCOC(=O)C1=CN(C(=N1)Br)C |

| Melting Point | Not reported |

| Storage Conditions | 2–8°C (inert atmosphere) |

| Solubility | Soluble in DCM, THF, DMF |

Future Research Directions

-

Biological Screening: Systematic evaluation of antimicrobial, antiviral, and anticancer properties.

-

Process Optimization: Developing solvent-free bromination protocols to enhance sustainability.

-

Computational Modeling: DFT studies to predict reactivity and guide synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume